1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 933719-76-7
VCID: VC2837062
InChI: InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
SMILES: C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid

CAS No.: 933719-76-7

Cat. No.: VC2837062

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid - 933719-76-7

Specification

CAS No. 933719-76-7
Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
IUPAC Name 1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Standard InChI Key AOKQMHHJOMXSMH-UHFFFAOYSA-N
SMILES C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl
Canonical SMILES C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl

Introduction

Basic Information and Identification

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is characterized by the following identifiers:

PropertyValue
Chemical FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
CAS Number933719-76-7
IUPAC Name1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Standard InChIInChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Standard InChIKeyAOKQMHHJOMXSMH-UHFFFAOYSA-N
SMILESC1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl

This information provides the essential identifiers necessary for researchers to locate and work with this compound in various databases and laboratory settings.

Chemical Structure and Properties

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring with a carboxylic acid group at the 3-position and a 4-chlorophenyl group attached to the nitrogen atom of the pyrrolidine ring. This structural arrangement confers specific chemical and physical properties that are relevant to its applications in research and potential therapeutic development.

The compound's structure contains:

  • A pyrrolidine ring (five-membered nitrogen-containing heterocycle)

  • A carboxylic acid group at the 3-position of the pyrrolidine ring

  • A 4-chlorophenyl group attached to the nitrogen atom of the pyrrolidine ring

The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets. The carboxylic acid functional group provides a versatile site for further chemical modifications, such as amidation or esterification reactions, making this compound valuable as a synthetic intermediate in the preparation of more complex molecules.

Stereochemistry and Isomers

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid can exist in different stereoisomeric forms due to the potential chirality at the 3-position of the pyrrolidine ring. The stereochemistry significantly influences the biological activity and chemical reactivity of this compound.

The compound can exist in various forms including:

  • The racemate (mixture of stereoisomers)

  • Specific enantiomers (e.g., (3S) or (3R))

  • Different regioisomers depending on the substitution pattern

Understanding the stereochemical aspects of this compound is crucial for research applications, particularly in drug development where the stereochemistry can dramatically affect biological activity .

Synthesis Methods

Several synthetic routes have been reported for the preparation of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid and its derivatives. These methods typically involve the construction of the pyrrolidine ring from suitable precursors.

Cyclization Approach

One common approach involves the cyclization of appropriate precursors under controlled reaction conditions to form the pyrrolidine ring backbone. This method typically requires specific solvents and controlled temperatures to ensure successful cyclization and formation of the desired product.

1,3-Dipolar Cycloaddition

Another synthetic approach involves 1,3-dipolar cycloaddition reactions between suitable precursors in the presence of catalysts. This method can be advantageous for producing pyrrolidine derivatives with high yield and purity .

Synthesis from Protected Derivatives

The synthesis can also involve deprotection of N-protected derivatives. For example, the search results include a synthesis where (3S,4R)-1-(t-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is treated with hydrochloric acid to remove the Boc protecting group, yielding the corresponding hydrochloride salt of 4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid . The specific reaction conditions are described as:

"(3S,4R)-1-BOC-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (0.70 g, 2.15 mmol) was dissolved in DCE (3 ml) and 4N HCl (3 ml) was added dropwise, and stirred at room temperature for 2 hours. MeOH (5 ml) was added to the reaction solution. Then, the reaction solution was stirred at room temperature for 3 hours and concentrated in vacuo."

The resulting product had a reported yield of 90.0%, with MS[M+1]=240 .

Biological Activity and Pharmacological Properties

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid and related derivatives exhibit various biological activities that make them of interest in pharmaceutical research.

Receptor Interactions

Research Applications

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid has several potential applications in scientific research:

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a versatile functional group for further modification, such as amidation or esterification reactions.

Structure-Activity Relationship Studies

This compound can be used in structure-activity relationship (SAR) studies to investigate how structural modifications affect biological activity. Such studies are crucial for understanding the pharmacophoric elements required for specific biological activities .

Synthetic Intermediates for Drug Development

The compound and its derivatives can serve as precursors or intermediates for the preparation of pharmaceutically active compounds, especially for compounds useful in the treatment of central nervous system disorders .

Comparison with Similar Compounds

To understand the unique properties and potential applications of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid, it is informative to compare it with structurally related compounds.

Structural Analogs

Several structural analogs of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid exist, including:

  • 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (containing an additional carbonyl group)

  • 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (with a benzyl group instead of a direct attachment of the chlorophenyl to the nitrogen)

  • 1-(t-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (the Boc-protected version)

These structural variations can significantly impact the physicochemical properties and biological activities of the compounds.

Comparative Properties

The table below compares key properties of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid with some of its structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acidC11H12ClNO2225.67Base compound
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acidC11H10ClNO3239.65Additional carbonyl group at position 5
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acidC18H18ClNO2315.8Benzyl group on nitrogen, chlorophenyl at position 4
1-(t-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acidC16H20ClNO4325.79Boc protecting group on nitrogen, chlorophenyl at position 4

These structural differences can significantly affect the compounds' reactivity, biological activity, and potential applications in research and drug development.

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